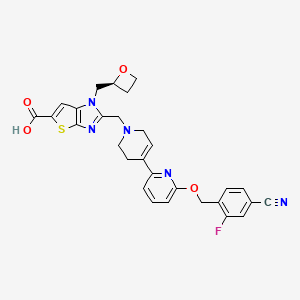

GLP-1R agonist 7

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H26FN5O4S |

|---|---|

Molecular Weight |

559.6 g/mol |

IUPAC Name |

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |

InChI |

InChI=1S/C29H26FN5O4S/c30-22-12-18(14-31)4-5-20(22)17-39-27-3-1-2-23(32-27)19-6-9-34(10-7-19)16-26-33-28-24(13-25(40-28)29(36)37)35(26)15-21-8-11-38-21/h1-6,12-13,21H,7-11,15-17H2,(H,36,37)/t21-/m0/s1 |

InChI Key |

FNIHJXXWKDBSHJ-NRFANRHFSA-N |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |

Canonical SMILES |

C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GLP-1R Agonists in Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes, primarily due to their potent glucose-dependent insulinotropic effects on pancreatic beta-cells. This technical guide provides a comprehensive overview of the core mechanisms of action of GLP-1R agonists at the cellular and molecular level within these crucial endocrine cells. We delve into the intricate signaling cascades, from receptor binding and second messenger generation to the downstream potentiation of insulin secretion, enhancement of gene transcription, and promotion of beta-cell proliferation and survival. This document summarizes key quantitative data from seminal studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the core signaling pathways to facilitate a deeper understanding for researchers and professionals in the field of metabolic disease and drug development.

Introduction: The GLP-1 Receptor and its Agonists

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) predominantly expressed on pancreatic beta-cells.[1][2] Its endogenous ligand, GLP-1, is an incretin hormone released from intestinal L-cells in response to nutrient ingestion. GLP-1R agonists, both synthetic and naturally derived, mimic the action of endogenous GLP-1, thereby augmenting glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner. This glucose dependency is a key therapeutic advantage, minimizing the risk of hypoglycemia.[3] Beyond their immediate effects on insulin exocytosis, GLP-1R agonists exert long-term beneficial effects on beta-cell health, including the promotion of proliferation and the inhibition of apoptosis.[4][5]

Core Signaling Pathways of GLP-1R Agonists in Pancreatic Beta-Cells

The binding of a GLP-1R agonist to its receptor on the pancreatic beta-cell initiates a cascade of intracellular signaling events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway, specifically Epac2 in beta-cells.

The cAMP/PKA Signaling Pathway

The canonical GLP-1R signaling pathway involves the Gαs-mediated activation of adenylyl cyclase, leading to the production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA phosphorylate a multitude of downstream targets that collectively enhance insulin secretion and promote beta-cell function.

Key PKA-mediated effects include:

-

Modulation of Ion Channel Activity: PKA phosphorylates components of the ATP-sensitive potassium (KATP) channels and voltage-gated Ca2+ channels, leading to membrane depolarization and increased Ca2+ influx.

-

Enhanced Insulin Granule Exocytosis: PKA phosphorylates proteins involved in the machinery of insulin granule trafficking and exocytosis, thereby increasing the efficiency of insulin release.

-

Gene Transcription: PKA activates the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes crucial for beta-cell function and survival, including the insulin gene itself and the key transcription factor PDX-1.

The cAMP/Epac2 Signaling Pathway

In addition to PKA, cAMP also directly activates Epac2, a guanine nucleotide exchange factor for the small G-protein Rap1. The cAMP/Epac2 pathway is considered a PKA-independent arm of GLP-1R signaling and plays a significant role in the potentiation of insulin secretion.

Key Epac2-mediated effects include:

-

Mobilization of Intracellular Calcium: Epac2 activation leads to the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, further elevating cytosolic Ca2+ levels.

-

Sensitization of the Exocytotic Machinery: Epac2, via Rap1, modulates the interaction of proteins involved in the docking and priming of insulin granules at the plasma membrane, making them more sensitive to Ca2+-triggered exocytosis. Rorsman et al. reported that GLP-1 acts via Epac2 to increase the size of the readily releasable pool (RRP) of secretory granules by as much as 2.3-fold.

Quantitative Effects of GLP-1R Agonists on Beta-Cell Function

The following tables summarize quantitative data on the effects of various GLP-1R agonists on key aspects of pancreatic beta-cell function.

Table 1: Effects of GLP-1R Agonists on Insulin Secretion

| Agonist | Cell/Islet Type | Glucose Concentration | Fold Increase in Insulin Secretion | Reference |

| GLP-1 (10 nM) | Rat Insulinoma Cell Line | 10 mM | ~6-fold over baseline | |

| Liraglutide | Human Subjects with Prediabetes | Graded Glucose Infusion | 21% increase in insulin secretion rate | |

| Exendin-4 | Mouse Islets | High Glucose | Potentiated GSIS | |

| GLP-1 | BRIN BD11 Cells | 5.6 mM and 16.7 mM | Concentration-dependent increase |

Table 2: Effects of GLP-1R Agonists on cAMP Production

| Agonist | Cell Line | EC50 for cAMP Production | Maximum Fold Increase in cAMP | Reference |

| GLP-1 (7-36) amide | HEK-GLP-1R | 85 pM | Not specified | |

| GLP-1 | U2OS-GLP1R | 4.54 nM | Not specified | |

| Ecnoglutide | CHO-GLP-1R | 2.322 ng/mL | Not specified | |

| Semaglutide | CHO-GLP-1R | 2.437 ng/mL | Not specified | |

| GLP-1 (10 nM) | Rat primary β-cells | - | ~2.6 to 4-fold increase |

Table 3: Effects of GLP-1R Agonists on Beta-Cell Gene Expression

| Agonist | Gene | Cell/Islet Type | Fold Change in Expression | Reference |

| Liraglutide | PCSK1 | Human Islets (α-cell subcluster) | 1.6 log-fold increase | |

| Liraglutide | GPR75, GPR56, M3R, CB1R | NIT-1 mouse pancreatic beta cells | Statistically significant increases | |

| GLP-1 | Insulin, GLUT2, PDX-1 | Not specified | Upregulation |

Table 4: Effects of GLP-1R Agonists on Beta-Cell Proliferation and Apoptosis

| Agonist | Effect | Cell/Islet Type | Quantitative Change | Reference |

| Liraglutide | Proliferation | Alloxan-induced diabetic mice | 2-fold higher beta-cell mass | |

| Liraglutide | Apoptosis | Alloxan-induced diabetic mice | Decreased TUNEL-positive beta cells | |

| GLP-1 | Proliferation | BRIN BD11 cells | Significant increase | |

| GLP-2 | Proliferation | BRIN BD11 cells | Significant increase | |

| GLP-1 | Apoptosis | BRIN BD11 cells | Protection against cytokine-induced apoptosis | |

| GLP-2 | Apoptosis | BRIN BD11 cells | Protection against cytokine-induced apoptosis |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of GLP-1R agonist action in pancreatic beta-cells.

Static Insulin Secretion Assay

This assay measures the amount of insulin secreted from isolated pancreatic islets in response to various secretagogues, including glucose and GLP-1R agonists.

-

Islet Isolation and Culture: Pancreatic islets are isolated from rodents or humans by collagenase digestion and cultured overnight to allow for recovery.

-

Pre-incubation: Batches of islets (typically 10-15 per replicate) are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion rate.

-

Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either low glucose (control), high glucose (e.g., 16.7 mM), or high glucose in combination with the GLP-1R agonist of interest at a specific concentration. The islets are then incubated for a set time (e.g., 1 hour) at 37°C.

-

Sample Collection and Analysis: The supernatant is collected to measure secreted insulin, and the islets are lysed (e.g., with acid-ethanol) to measure intracellular insulin content. Insulin concentrations are determined by radioimmunoassay (RIA) or ELISA.

-

Data Presentation: Secreted insulin is typically expressed as a percentage of total insulin content or as fold-change over the basal secretion rate.

Measurement of Intracellular cAMP Levels

Various methods are employed to quantify the intracellular accumulation of cAMP in response to GLP-1R agonist stimulation.

-

Radioimmunoassay (RIA): This is a traditional and highly sensitive method. Beta-cells or islets are stimulated with the agonist for a specific time, then lysed. The cAMP in the lysate competes with a fixed amount of radiolabeled cAMP for binding to a limited amount of anti-cAMP antibody. The amount of radioactivity is inversely proportional to the concentration of cAMP in the sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and more accessible method. Similar to RIA, it is a competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to an antibody coated on a microplate. The signal is typically colorimetric or chemiluminescent.

-

Förster Resonance Energy Transfer (FRET)-based Biosensors: This technique allows for real-time measurement of cAMP dynamics in living cells. Cells are transfected with a genetically encoded biosensor that changes its FRET efficiency upon binding to cAMP. The change in the ratio of acceptor to donor fluorescence emission is monitored by microscopy.

Assessment of PKA and Epac2 Activation

-

PKA Activity Assay: PKA activity in cell lysates can be measured using commercially available kits. These assays typically involve the phosphorylation of a specific PKA substrate by the cell lysate in the presence of ATP. The phosphorylated substrate is then detected using a phosphospecific antibody, often in an ELISA format.

-

Epac2 Activation Assay (Rap1 Pulldown): The activation of Epac2 is often indirectly assessed by measuring the activation of its downstream target, Rap1. Active, GTP-bound Rap1 is pulled down from cell lysates using a fusion protein containing the Rap-binding domain of RalGDS. The amount of pulled-down Rap1 is then quantified by Western blotting.

Beta-Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

BrdU Labeling: Proliferating cells are incubated with 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into newly synthesized DNA.

-

Fixation and Denaturation: Cells are fixed, and the DNA is denatured (e.g., with HCl) to expose the incorporated BrdU.

-

Immunodetection: The incorporated BrdU is detected using a specific anti-BrdU monoclonal antibody, which is then visualized with a fluorescently labeled secondary antibody or an enzyme-conjugated secondary antibody for colorimetric detection.

-

Quantification: The number of BrdU-positive cells is counted using microscopy or flow cytometry.

Beta-Cell Apoptosis Assay (TUNEL)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Cells or tissue sections are fixed and permeabilized.

-

TdT Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., fluorescently labeled) to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated labeled dUTPs are visualized directly by fluorescence microscopy.

-

Quantification: The percentage of TUNEL-positive cells is determined by counting under a microscope or by flow cytometry.

Conclusion

The mechanism of action of GLP-1R agonists in pancreatic beta-cells is multifaceted, involving the intricate interplay of the cAMP/PKA and cAMP/Epac2 signaling pathways. These pathways converge to potently and glucose-dependently enhance insulin secretion. Furthermore, long-term activation of the GLP-1R promotes beta-cell health by stimulating proliferation and inhibiting apoptosis, as well as by regulating the expression of genes critical for beta-cell function. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this important class of drugs and to develop novel agents with improved efficacy and safety profiles for the treatment of type 2 diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. GLP-1 receptor signaling increases PCSK1 and β cell features in human α cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Liraglutide Potentially Preserves Pancreatic Beta Cell Function [diabetesincontrol.com]

- 5. Liraglutide Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice | PLOS One [journals.plos.org]

In-depth Technical Guide: Synthesis and Chemical Structure of GLP-1R Agonist 7

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Analysis and Identification:

The request centers on a specific glucagon-like peptide-1 receptor (GLP-1R) agonist designated as "7". Initial database searches identified a small molecule with the PubChem Compound Identification (CID) number 162516101, corresponding to the chemical formula C29H26FN5O4S. However, extensive searches for a widely recognized GLP-1R agonist publicly referred to as "GLP-1R agonist 7" with this specific chemical structure have been unsuccessful in yielding a primary research article or patent.

It is highly probable that the designation "7" represents an internal compound number from a specific pharmaceutical company or academic research group's library, and this information is not yet in the public domain or is not indexed under this specific, non-systematic name. The lack of a primary scientific publication prevents the detailed analysis of its synthesis, experimental protocols, and specific quantitative data as requested.

This guide will, therefore, provide a comprehensive overview of the general principles and methodologies relevant to the synthesis and evaluation of small-molecule GLP-1R agonists, which would be applicable to a compound like the one identified by its chemical formula. This will serve as a foundational resource for professionals in the field.

Part 1: General Synthesis Strategies for Small-Molecule GLP-1R Agonists

The synthesis of small-molecule GLP-1R agonists is a complex, multi-step process that is highly dependent on the specific chemical scaffold of the target molecule. Based on the chemical structure inferred from the provided formula, a potential synthetic approach would likely involve the assembly of key heterocyclic and aromatic fragments.

Hypothetical Retrosynthetic Analysis:

A plausible retrosynthetic analysis for a molecule with the formula C29H26FN5O4S, likely containing aromatic rings, a sulfonamide group, and other nitrogen-containing heterocycles, would involve disconnecting the molecule at key functional groups to identify commercially available or readily synthesizable starting materials.

Key Synthetic Steps May Include:

-

Heterocycle Formation: Construction of the core heterocyclic systems (e.g., pyridine, oxadiazole) through well-established cyclization reactions.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are frequently employed to connect different aromatic and heterocyclic fragments.

-

Sulfonamide Formation: The introduction of the sulfonamide moiety is typically achieved by reacting a suitable amine with a sulfonyl chloride.

-

Functional Group Interconversion: Various reactions to modify functional groups, such as oxidation, reduction, and protection/deprotection steps, would be necessary throughout the synthesis.

General Experimental Protocol for a Key Synthetic Step (Example: Suzuki Coupling):

Objective: To couple an aryl halide with an aryl boronic acid to form a biaryl system.

Materials:

-

Aryl halide (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Part 2: Chemical Structure and Characterization

The definitive chemical structure of any novel compound must be confirmed through a combination of spectroscopic and analytical techniques.

Table 1: Standard Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | |

| 1H NMR | Provides information about the number, connectivity, and chemical environment of hydrogen atoms. |

| 13C NMR | Provides information about the number and types of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms to build the molecular framework. |

| Mass Spectrometry (MS) | |

| High-Resolution MS (HRMS) | Determines the exact mass and elemental composition of the molecule. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, S=O). |

| X-ray Crystallography | Provides the unambiguous three-dimensional structure of a crystalline compound. |

Part 3: In Vitro Evaluation of GLP-1R Agonist Activity

Once synthesized and characterized, a putative GLP-1R agonist must be evaluated for its biological activity through a series of in vitro assays.

Experimental Workflow for In Vitro Characterization:

Caption: A typical workflow for the synthesis and in vitro evaluation of a novel GLP-1R agonist.

Experimental Protocol: cAMP Production Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating the GLP-1 receptor and inducing cyclic adenosine monophosphate (cAMP) production.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor.

-

Test compound ("Agonist 7") at various concentrations.

-

Reference agonist (e.g., GLP-1(7-36) amide).

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the GLP-1R expressing cells in a 96- or 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound and the reference agonist.

-

Remove the culture medium from the cells and add the assay buffer.

-

Add the different concentrations of the test compound and reference agonist to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Table 2: Representative Quantitative Data from In Vitro Assays

| Compound | GLP-1R Binding Affinity (Ki, nM) | cAMP Production (EC50, nM) | β-arrestin Recruitment (EC50, nM) |

| Reference (GLP-1) | 1.5 | 0.8 | 5.2 |

| Agonist 7 (Hypothetical) | 10.2 | 5.5 | >1000 |

Note: The data for "Agonist 7" is hypothetical and for illustrative purposes only.

Part 4: GLP-1R Signaling Pathways

GLP-1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. However, it can also engage other signaling pathways.

GLP-1R Signaling Diagram:

Caption: Simplified signaling pathways activated by a GLP-1R agonist.

While the specific identity and detailed data for "this compound" remain elusive in the public domain, this guide provides a robust framework for understanding the synthesis, characterization, and evaluation of novel small-molecule GLP-1R agonists. The methodologies and principles outlined here are fundamental to the drug discovery and development process in this important therapeutic area. Further investigation would be required to uncover the specific primary literature associated with the compound of interest to provide a more targeted and in-depth analysis.

In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of GLP-1R Agonist 7 (Compound 130b)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported pharmacokinetic and pharmacodynamic properties of the novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated as GLP-1R agonist 7, also identified as Compound 130b. The information is compiled from publicly available patent literature.

Introduction

This compound (Compound 130b) is a potent, synthetically derived agonist of the glucagon-like peptide-1 receptor.[1] Like other GLP-1R agonists, this compound is under investigation for its potential therapeutic applications in metabolic diseases, most notably type 2 diabetes.[2] Activation of the GLP-1 receptor is a well-established mechanism for improving glycemic control through glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[3]

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is the activation of the GLP-1 receptor, leading to downstream signaling cascades.

In Vitro Potency

The potency of this compound was determined by its ability to stimulate cyclic adenosine monophosphate (cAMP) production in a cell-based assay.

| Parameter | Value | Assay | Source |

| EC50 | ≤ 0.2 nM | GLP-1R agonist cAMP stimulation assay |

In Vivo Efficacy

In vivo studies were conducted to assess the glucose-lowering effects of this compound.

| Study Type | Animal Model | Key Finding | Source |

| Intraperitoneal Glucose Tolerance Test (IPGTT) | Mice | The patent indicates that an IPGTT was performed, suggesting an assessment of the compound's ability to improve glucose tolerance. Specific data from this study is not publicly available. |

Pharmacokinetic Profile

A pharmacokinetic study was conducted in non-human primates (NHPs) to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Study Type | Animal Model | Key Finding | Source |

| Pharmacokinetic (PK) Study | Non-human primates (NHP) | The patent mentions that a pharmacokinetic study was conducted in NHPs. However, specific quantitative parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are not disclosed in the available documentation. |

Signaling Pathway and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist like Compound 130b primarily initiates the Gαs-protein coupled signaling cascade, leading to the production of intracellular cAMP.

Caption: GLP-1R signaling cascade initiated by an agonist.

Experimental Workflow: In Vitro cAMP Assay

The following diagram illustrates a representative workflow for determining the in vitro potency of a GLP-1R agonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 3. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel GLP-1R Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists have revolutionized the treatment of type 2 diabetes and obesity. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and development of novel GLP-1R agonists. It covers the critical aspects of lead identification through high-throughput screening, structure-activity relationship (SAR) studies for lead optimization, and the preclinical evaluation of candidates. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a comprehensive summary of the GLP-1R signaling pathway. This guide aims to equip researchers and drug development professionals with the essential knowledge to navigate the complexities of developing next-generation GLP-1R-targeting therapeutics.

Introduction: The GLP-1 Receptor as a Therapeutic Target

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and appetite regulation.[1][2] Endogenous GLP-1, an incretin hormone released from the gut in response to nutrient intake, activates the GLP-1R in various tissues, including pancreatic β-cells, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[1][2] However, the therapeutic utility of native GLP-1 is limited by its very short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3] This has driven the development of GLP-1R agonists with improved pharmacokinetic profiles, leading to a new class of highly effective therapeutics for type 2 diabetes and obesity.

The development of GLP-1R agonists has evolved from injectable peptide analogs of GLP-1 or exendin-4, such as liraglutide and semaglutide, to the recent emergence of orally available small-molecule agonists like danuglipron and orforglipron. These advancements offer improved patient compliance and have expanded the therapeutic potential of targeting the GLP-1R.

GLP-1R Signaling Pathways

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate the downstream effects of GLP-1R activation, including enhanced insulin secretion. In addition to the canonical Gαs/cAMP pathway, GLP-1R can also signal through β-arrestin, which is involved in receptor desensitization and internalization, and may contribute to some of the receptor's biological effects.

Discovery of Novel GLP-1R Agonists

The discovery of novel GLP-1R agonists typically begins with a high-throughput screening (HTS) campaign to identify initial "hit" compounds from large chemical libraries.

High-Throughput Screening (HTS)

HTS assays are designed to rapidly screen thousands to millions of compounds for their ability to activate the GLP-1R. A common approach is to use a cell-based functional assay that measures a downstream signaling event, such as cAMP accumulation.

Experimental Protocol: High-Throughput cAMP Assay

This protocol describes a representative HTS assay for identifying GLP-1R agonists by measuring intracellular cAMP levels using a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

-

Compound Plates: 384-well plates containing library compounds.

-

Assay Plates: 384-well, low-volume, white plates.

-

HTRF cAMP Assay Kit: Commercially available kit (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor).

Procedure:

-

Cell Preparation:

-

Culture GLP-1R expressing HEK293 cells to 80-90% confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells with PBS.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.

-

-

Assay Procedure:

-

Using an automated liquid handler, dispense 5 µL of the cell suspension into each well of the 384-well assay plates.

-

Transfer 50 nL of compounds from the compound plates to the assay plates.

-

Incubate the plates at room temperature for 30 minutes.

-

Prepare the HTRF detection reagents according to the manufacturer's instructions.

-

Dispense 5 µL of the cAMP-d2 solution to each well.

-

Dispense 5 µL of the anti-cAMP Cryptate solution to each well.

-

Incubate the plates at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plates on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the cAMP concentration from a standard curve.

-

Identify "hits" as compounds that produce a significant increase in cAMP compared to a vehicle control.

-

Lead Optimization and Structure-Activity Relationship (SAR)

Once initial hits are identified, the process of lead optimization begins. This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process is guided by the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity.

Case Study: Development of Oral Small-Molecule Agonists

The development of oral small-molecule GLP-1R agonists like danuglipron and orforglipron exemplifies a successful lead optimization campaign. These compounds were discovered through HTS and subsequently modified to enhance their oral bioavailability and in vivo efficacy.

References

An In-depth Technical Guide to GLP-1 Receptor Agonist Signaling Pathways and Downstream Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that has become a preeminent therapeutic target for type 2 diabetes and obesity.[1][2] Its activation by endogenous ligands, such as GLP-1, or synthetic agonists triggers a complex network of intracellular signaling pathways, leading to a wide array of physiological effects. These include potent stimulation of glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[3][4][5]

This technical guide provides a detailed exploration of the core signaling cascades initiated by GLP-1R agonists, their downstream physiological consequences, quantitative analysis of agonist activity, and detailed protocols for key experimental assays used in their characterization. A central theme is the concept of biased agonism, where different ligands can stabilize distinct receptor conformations to preferentially activate specific downstream pathways, offering a sophisticated strategy for therapeutic optimization.

Core Signaling Pathways

The GLP-1R orchestrates a complex signaling network primarily through the activation of G proteins and the recruitment of β-arrestins. While it is predominantly coupled to the stimulatory G protein (Gαs), it can also engage other pathways, leading to a pleiotropy of cellular responses.

Gαs/cAMP Pathway: The Canonical Cascade

The quintessential signaling pathway for GLP-1R involves its coupling to Gαs. This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).

-

Protein Kinase A (PKA): Activated PKA phosphorylates numerous cellular substrates. In pancreatic β-cells, this includes components of the insulin secretion machinery, such as the SUR1 subunit of KATP channels, which facilitates their closure, leading to membrane depolarization and insulin exocytosis.

-

Exchange Protein Directly Activated by cAMP (EPAC): EPACs (specifically EPAC2 in β-cells) are guanine nucleotide exchange factors for the small G protein Rap1. EPAC activation contributes to the mobilization of intracellular calcium from the endoplasmic reticulum and sensitizes secretory granules for release.

Together, the PKA and EPAC pathways synergistically enhance glucose-stimulated insulin secretion (GSIS).

References

- 1. researchgate.net [researchgate.net]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 4. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 5. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]

Molecular Docking Studies of a Novel GLP-1R Agonist (Compound 7) with the Glucagon-Like Peptide-1 Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) and a primary target for the treatment of type 2 diabetes and obesity.[1][2][3] Activation of GLP-1R by endogenous GLP-1 or synthetic agonists enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][4] This document provides a comprehensive technical overview of the molecular docking studies performed on a novel, potent, small-molecule agonist, designated as Compound 7, with the human GLP-1 receptor. It details the computational methodology, presents simulated binding interaction data, and visualizes the associated signaling pathways and experimental workflows. The objective is to elucidate the structural basis of Compound 7's high-affinity binding and agonist activity, providing a framework for future rational drug design.

Introduction to GLP-1 Receptor and Agonist Action

The GLP-1 receptor is a transmembrane protein with a large N-terminal extracellular domain (ECD) and a seven-transmembrane helical domain (7TM). The canonical activation mechanism for peptide agonists involves a two-step model: the C-terminal portion of the peptide binds to the ECD, which then allows the N-terminal region to interact with the 7TM domain, triggering receptor activation. Small-molecule agonists, however, often bind to allosteric sites located within the transmembrane domain, inducing a conformational change that activates the receptor.

Upon agonist binding, GLP-1R primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate the downstream effects on insulin exocytosis and gene expression. The receptor also engages other pathways, including β-arrestin recruitment and PI3K/Akt signaling, which are crucial for cell survival and proliferation.

This study focuses on Compound 7, a novel non-peptide small molecule designed for high-affinity and selective activation of GLP-1R. Molecular docking was employed to predict its binding mode and interaction profile within the receptor's binding pocket.

Experimental Protocols: Molecular Docking

A detailed in silico molecular docking protocol was established to investigate the interaction between Compound 7 and the GLP-1R.

Software and Force Fields

-

Docking Software: AutoDock Vina was utilized for all docking simulations due to its accuracy and computational efficiency.

-

Visualization and Preparation: UCSF Chimera and AutoDock Tools (ADT) were used for receptor and ligand preparation, as well as for the visualization and analysis of docking results.

-

Force Field: The AMBER force field was applied for charge calculations during the preparation phase.

Receptor Preparation

-

Structure Retrieval: The cryo-EM structure of the human GLP-1R in its active state complexed with a small-molecule agonist was obtained from the Protein Data Bank (PDB ID: 7LCJ was used as a reference template).

-

Receptor Cleaning: The co-crystallized ligand, G-proteins, and all water molecules were removed from the PDB file.

-

Protonation and Charge Assignment: Polar hydrogens were added to the receptor structure, and Gasteiger charges were computed and assigned using AutoDock Tools.

-

File Format Conversion: The prepared receptor structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Preparation

-

Structure Generation: The 2D structure of Compound 7 was sketched and converted into a 3D structure.

-

Energy Minimization: The 3D structure was subjected to energy minimization to obtain a stable, low-energy conformation.

-

Torsions and Charges: Rotatable bonds were defined, and Gasteiger charges were assigned. The final structure was saved in the PDBQT format.

Grid Box Generation

A grid box was defined to encompass the binding site within the transmembrane domain, as identified from structural studies of similar small-molecule agonists.

-

Grid Center Coordinates (Å): x: 0, y: 15, z: 0 (Reference coordinates based on a similar study).

-

Grid Dimensions (Å): 20 x 25 x 25, providing ample space for the ligand to adopt various conformations within the binding pocket.

Docking Simulation

The docking simulation was performed using AutoDock Vina with the following parameters:

-

Exhaustiveness: 16 (to ensure a comprehensive search of the conformational space).

-

Number of Modes: 10 (to generate the top 10 binding poses).

-

The pose with the lowest binding affinity (most negative value) was selected for detailed interaction analysis.

Data Presentation and Analysis

The docking results provide quantitative estimates of binding affinity and a qualitative description of the intermolecular interactions stabilizing the receptor-ligand complex.

Binding Affinity Scores

The calculated binding affinity represents the predicted free energy of binding. A more negative value indicates a stronger and more stable interaction.

| Compound | Type | Predicted Binding Affinity (kcal/mol) |

| Compound 7 | Novel Small-Molecule Agonist | -11.5 |

| Danuglipron (Reference) | Small-Molecule Agonist | -11.1 |

| Native GLP-1 (Peptide) | Endogenous Agonist | Not Applicable (Different Binding Site) |

| Compound A (Reference) | Small-Molecule Agonist | -9.8 (representative value) |

Table 1: Predicted binding affinities of Compound 7 and reference agonists with the GLP-1 receptor. Note: Values for reference compounds are illustrative and based on published data for similar molecules.

Key Interacting Residues

Analysis of the top-ranked docking pose for Compound 7 revealed several key interactions with amino acid residues within the GLP-1R transmembrane pocket. These interactions are crucial for stabilizing the complex and inducing the conformational change required for receptor activation.

| Interaction Type | Interacting Residues in GLP-1R |

| Hydrogen Bonds | Arg190, Tyr152, Asn300 |

| Hydrophobic (Alkyl/Pi-Alkyl) | Trp39, Leu123, Trp120 |

| Electrostatic (Salt Bridge) | Glu68 |

Table 2: Key amino acid residues of GLP-1R predicted to interact with Compound 7. The listed residues are known to be important for the binding of various GLP-1R agonists.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes involved in this study.

Molecular Docking Workflow

GLP-1R Signaling Pathway

Logical Framework of the Study

Conclusion

The molecular docking studies detailed in this whitepaper provide significant computational evidence for the high-affinity binding of Compound 7 to an allosteric site within the transmembrane domain of the GLP-1 receptor. The predicted binding affinity of -11.5 kcal/mol is superior to that of several reference compounds, suggesting potent activity. The interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts with key residues previously identified as critical for receptor activation. These findings offer a robust structural hypothesis for the mechanism of action of Compound 7 and provide a valuable foundation for the subsequent lead optimization and rational design of next-generation oral GLP-1R agonists. Further validation through site-directed mutagenesis and functional assays is recommended to confirm these computational predictions.

References

Preclinical Safety and Toxicology of GLP-1R Agonist 7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicological profile of the hypothetical glucagon-like peptide-1 receptor (GLP-1R) agonist, designated GLP-1R Agonist 7. The information presented herein is a synthesis of established preclinical findings for the GLP-1R agonist class of therapeutic peptides. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of similar molecules. The guide encompasses a detailed examination of the toxicological profile, including acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology. Experimental protocols for key studies are provided, and all quantitative data are summarized in structured tables for comparative analysis. Additionally, mandatory visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying biological processes and testing paradigms.

Introduction

GLP-1R agonists are a class of therapeutic peptides that mimic the action of the endogenous incretin hormone GLP-1, playing a significant role in glucose homeostasis and appetite regulation. Their development has marked a significant advancement in the management of type 2 diabetes and obesity. The preclinical safety and toxicology evaluation of any new GLP-1R agonist, such as the hypothetical this compound, is a critical component of the drug development process, essential for identifying potential risks before human clinical trials. This guide outlines the typical preclinical safety profile of a GLP-1R agonist, drawing on data from existing compounds in this class to project the profile of this compound.

General Toxicology

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single high dose of a test substance. For GLP-1R agonists, acute toxicity is generally low due to their targeted pharmacological action.

Table 1: Single-Dose Acute Toxicity of Representative GLP-1R Agonists

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

| Rat | Subcutaneous | > 2000 | Transient decreased activity and piloerection at high doses.[1] |

| Mouse | Subcutaneous | Not established; well-tolerated at high doses. | Reduced food consumption and body weight.[2][3] |

Repeat-Dose Toxicity

Repeat-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a drug candidate. These studies are conducted in both rodent and non-rodent species.

Subchronic toxicity studies typically range from 28 to 90 days.

Table 2: Subchronic Repeat-Dose Toxicity of Representative GLP-1R Agonists

| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings |

| Rat | 28 days | Subcutaneous | 1 | Reduced body weight gain and food consumption. |

| Rabbit | 90 days | Subcutaneous | 0.062 | Decreased food consumption, weight loss, and associated changes in hematology and clinical chemistry. |

Chronic toxicity studies, typically lasting 6 to 12 months or longer, are designed to assess the long-term safety of a drug.

Table 3: Chronic Repeat-Dose Toxicity of Representative GLP-1R Agonists

| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings |

| Rat | 6 months | Subcutaneous | 0.6 | Reversible, minimal Brunner's gland hypertrophy (considered non-adverse). |

| Monkey | 12 months | Subcutaneous | 0.06 | ECG abnormalities and slight myocardial changes at higher doses in a small number of animals. |

Carcinogenicity

Carcinogenicity studies are conducted to evaluate the tumorigenic potential of a drug candidate over the lifetime of an animal. A notable finding for the GLP-1R agonist class is the induction of thyroid C-cell tumors in rodents.

Table 4: Carcinogenicity of Representative GLP-1R Agonists in Rodents

| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings |

| Rat | 2 years | Subcutaneous | < 0.25 (for tumors) | Dose-related increase in thyroid C-cell adenomas and carcinomas. |

| Mouse | 2 years | Subcutaneous | 0.2 | Thyroid C-cell adenomas observed at higher doses. |

Genotoxicity

Genotoxicity studies are performed to assess the potential of a drug candidate to cause damage to genetic material. GLP-1R agonists have consistently shown no genotoxic potential in a standard battery of in vitro and in vivo assays.

Table 5: Genotoxicity of Representative GLP-1R Agonists

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium, E. coli | With and Without | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative |

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a drug on fertility, embryonic development, and pre- and postnatal development.

Table 6: Reproductive and Developmental Toxicity of Representative GLP-1R Agonists

| Species | Study Type | NOAEL (mg/kg/day) | Key Findings |

| Rat | Fertility and Early Embryonic Development | 1 (male fertility) | Increased early embryonic deaths at maternally toxic doses. |

| Rat | Embryo-fetal Development | < 0.1 (maternal exposure) | Fetal abnormalities at exposures similar to human clinical exposure, often associated with maternal toxicity. |

| Rabbit | Embryo-fetal Development | < 0.01 (maternal exposure) | Decreased fetal weight and increased fetal abnormalities at exposures below human clinical exposure. |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Table 7: Safety Pharmacology of Representative GLP-1R Agonists

| Assessment | Model | Key Parameters Monitored | Typical Findings |

| Cardiovascular | Conscious Telemetered Dog | ECG (QTc interval), Heart Rate, Blood Pressure | No effect on QTc interval; potential for increased heart rate. |

| Respiratory | Conscious Rat (Whole-body plethysmography) | Respiratory Rate, Tidal Volume, Minute Volume | No adverse effects on respiratory function. |

| Central Nervous System | Rat (Irwin Test / Functional Observational Battery) | Behavior, Autonomic and Neuromuscular Function | No significant adverse CNS effects. |

Experimental Protocols

Chronic Toxicity Study (Rat)

-

Test System: Sprague-Dawley rats (equal numbers of males and females).

-

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group.

-

Route of Administration: Subcutaneous injection, consistent with the intended clinical route.

-

Duration: 6 months to 2 years.

-

Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, periodic hematology, clinical chemistry, and urinalysis. At termination, a full necropsy is performed, with organ weights recorded and a comprehensive list of tissues collected for histopathological examination.

Carcinogenicity Study (Rat)

-

Test System: Fischer 344 rats (equal numbers of males and females).

-

Dose Levels: Three dose levels and a vehicle control, selected based on data from shorter-term toxicity studies.

-

Route of Administration: Subcutaneous injection.

-

Duration: 2 years.

-

Parameters Monitored: Similar to the chronic toxicity study, with a primary focus on the histopathological evaluation of tissues for neoplastic and pre-neoplastic lesions.

In Vivo Micronucleus Assay (Rat)

-

Test System: Sprague-Dawley rats.

-

Dose Levels: A vehicle control, a positive control, and at least two dose levels of the test article.

-

Route of Administration: Typically the same as the intended clinical route (e.g., subcutaneous).

-

Sample Collection: Bone marrow is collected at appropriate time points after the final dose.

-

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.

Cardiovascular Safety Pharmacology (Conscious Dog)

-

Test System: Beagle dogs surgically implanted with telemetry transmitters.

-

Dose Levels: A vehicle control and at least three dose levels of the test article.

-

Route of Administration: Intravenous or subcutaneous.

-

Data Collection: Continuous recording of electrocardiogram (ECG), heart rate, and arterial blood pressure before and after dosing.

-

Analysis: Evaluation of changes in QT interval (corrected using an appropriate formula such as Bazett's or Fridericia's), PR interval, QRS duration, heart rate, and blood pressure.

Mandatory Visualizations

GLP-1R Signaling Pathway

Caption: this compound Signaling Pathway

Preclinical Toxicology Experimental Workflow

Caption: Preclinical Toxicology Workflow for this compound

Conclusion

The preclinical safety and toxicology profile of the hypothetical this compound, based on data from the broader class of GLP-1R agonists, indicates a generally favorable safety profile. The primary toxicological findings are related to the pharmacological effects of the drug class, namely reduced body weight and food consumption. The main concern from preclinical studies is the observation of thyroid C-cell tumors in rodents, a finding whose relevance to humans is still under investigation. Genotoxicity studies are consistently negative. Reproductive and developmental toxicity is observed, often in the presence of maternal toxicity. Safety pharmacology studies have not revealed significant liabilities. This technical guide provides a robust framework for understanding the preclinical safety considerations for a novel GLP-1R agonist and underscores the importance of a thorough and well-designed preclinical toxicology program for successful clinical development.

References

A Technical Guide to GLP-1 Receptor Agonist Effects on Insulin Secretion and Glucose Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists represent a cornerstone in the management of type 2 diabetes and obesity. Their therapeutic success stems from a multifaceted mechanism of action that profoundly impacts glucose homeostasis. This technical guide provides an in-depth examination of the seven core effects of GLP-1R agonists, focusing on the molecular signaling pathways that govern insulin secretion, the broader physiological impacts on glucose metabolism, and the preservation of pancreatic β-cell health. We present quantitative data from clinical and real-world studies, detail essential experimental protocols for preclinical assessment, and provide visual diagrams of key pathways and workflows to support advanced research and development in this field.

Core Mechanism: Glucose-Dependent Insulin Secretion

The primary and most well-characterized effect of GLP-1R agonists is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] This action is strictly glucose-dependent, meaning it is most pronounced during hyperglycemic conditions and diminishes as blood glucose levels normalize, which significantly lowers the risk of hypoglycemia.[1][2]

The process is initiated when a GLP-1R agonist binds to its receptor, a Class B G-protein coupled receptor (GPCR), on the β-cell surface.[3] This binding triggers a conformational change that activates the associated Gαs subunit, leading to the stimulation of adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP into cyclic AMP (cAMP), a critical second messenger.

Elevated intracellular cAMP levels activate two main downstream signaling pathways:

-

Protein Kinase A (PKA): PKA activation leads to the phosphorylation of multiple target proteins that facilitate insulin granule exocytosis.

-

Exchange protein directly activated by cAMP (Epac): Epac, particularly Epac2 in β-cells, is a cAMP-regulated guanine nucleotide exchange factor that also plays a crucial role in insulin secretion.

Together, the PKA and Epac pathways converge to modulate ion channel activity, increasing intracellular calcium concentrations ([Ca2+]i) through the closure of ATP-sensitive potassium (KATP) channels and the opening of voltage-dependent calcium channels (VDCC). This influx of calcium is a primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.

Pleiotropic Effects on Systemic Glucose Metabolism

Beyond stimulating insulin secretion, GLP-1R agonists exert several other effects that collectively contribute to improved glycemic control.

-

Suppression of Glucagon Secretion: GLP-1R agonists inhibit the release of glucagon from pancreatic α-cells, also in a glucose-dependent manner. This action is critical as it reduces hepatic glucose production, particularly in the postprandial state.

-

Delayed Gastric Emptying: These agents slow the rate at which food transits from the stomach to the small intestine. This effect is mediated by vagal nerve pathways and helps to blunt post-meal glycemic excursions by slowing the absorption of nutrients.

-

Promotion of Satiety: GLP-1 receptors are present in areas of the brain, such as the hypothalamus, that regulate appetite. Activation of these receptors enhances feelings of fullness and reduces food intake, contributing to weight loss.

-

Increased Insulin Biosynthesis: GLP-1R signaling promotes the transcription of the insulin gene and subsequent steps in insulin synthesis, ensuring that β-cell insulin stores are maintained.

-

Enhanced β-Cell Proliferation: Preclinical studies have consistently shown that GLP-1R agonists can stimulate the proliferation of pancreatic β-cells, helping to expand β-cell mass. This effect is mediated by pathways involving PI3K/Akt and the transcription factor FoxO1.

-

Inhibition of β-Cell Apoptosis: GLP-1R agonists protect β-cells from programmed cell death induced by factors like glucotoxicity, lipotoxicity, and inflammatory cytokines. This anti-apoptotic effect is crucial for preserving functional β-cell mass over the long term.

Quantitative Efficacy Data

The clinical efficacy of GLP-1R agonists has been extensively documented. The following tables summarize key quantitative outcomes for several prominent agents.

Table 1: Effects on Glycemic Control

| GLP-1R Agonist | Study Population | Baseline HbA1c (%) | Change in HbA1c (%-point) | Citation(s) |

|---|---|---|---|---|

| Tirzepatide | T2D, GLP-1 RA Naïve | 7.8 | -1.3 | |

| T2D, GLP-1 RA Experienced | 7.7 - 7.9 | -0.9 | ||

| T2D (vs. Placebo) | N/A | -1.86 to -2.00 | ||

| Semaglutide (Injectable) | T2D, GLP-1 RA Naïve | 7.8 | -0.9 | |

| T2D, GLP-1 RA Experienced | 7.9 | -0.6 |

| Liraglutide, Semaglutide, PEG-Loxe | T2D | N/A | Significantly improved vs. OADs | |

Table 2: Effects on Body Weight

| GLP-1R Agonist | Study Population | Baseline Weight (kg) | Change in Weight (kg) | Citation(s) |

|---|---|---|---|---|

| Tirzepatide | T2D, GLP-1 RA Naïve | 112.4 | -10.2 | |

| T2D, GLP-1 RA Experienced | 112.5 | -7.9 | ||

| Semaglutide (Injectable) | T2D, GLP-1 RA Naïve | 110.7 | -6.1 | |

| T2D, GLP-1 RA Experienced | 108.5 | -3.7 |

| GLP-1RA Group | T2D | N/A | -2.7 (vs -1.1 for OADs) | |

Table 3: Effects on Continuous Glucose Monitoring (CGM) Metrics

| GLP-1R Agonist Class | Study Population | Metric | Change from Baseline | Citation(s) |

|---|---|---|---|---|

| GLP-1RA Group | T2D | Time in Range (TIR) | Increased to 76.0% (from 42.1%) | |

| T2D | Time Above Range (TAR) | Significantly decreased |

| Weekly GLP-1RAs (Semaglutide, etc.) | T2D | Time in Range (TIR) | Significantly greater improvement than daily Liraglutide | |

Key Experimental Protocols

In Vivo Assessment: Hyperglycemic Clamp

Objective: To assess in vivo insulin secretory capacity in response to a sustained hyperglycemic stimulus in a conscious animal model (e.g., mouse).

Principle: The hyperglycemic clamp technique involves infusing glucose at a variable rate to maintain a specific, elevated blood glucose level. The amount of glucose required to maintain this level reflects the animal's glucose disposal rate, while periodic blood sampling allows for the quantification of the insulin response.

Detailed Methodology:

-

Surgical Preparation: At least 5 days prior to the study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). This recovery period is critical to ensure experiments are performed in conscious, unstressed animals.

-

Fasting and Setup: Fast the mouse for 5 hours. Connect the catheters to infusion pumps and a sampling line, allowing the animal to move freely.

-

Basal Period: Collect baseline arterial blood samples at t=-15 and t=-5 minutes to measure basal glucose and insulin concentrations.

-

Clamp Initiation: At t=0, begin a variable infusion of a sterile glucose solution (e.g., 30-50% dextrose).

-

Clamping Procedure: Measure arterial blood glucose every 5-10 minutes. Adjust the glucose infusion rate (GIR) to rapidly achieve and then maintain the target blood glucose level (e.g., 250-300 mg/dL). To prevent a drop in hematocrit from repeated sampling, infuse donor red blood cells or an equivalent solution.

-

Blood Sampling: Collect arterial blood samples at specified time points (e.g., 15, 30, 60, 90, 120 minutes) to measure plasma insulin and C-peptide concentrations.

-

Data Analysis: Plot plasma insulin concentrations over time to visualize the first- and second-phase insulin secretion profiles. Calculate the Area Under the Curve (AUC) for insulin to quantify the total response.

Ex Vivo Assessment: Pancreatic Islet Perifusion

Objective: To measure the dynamics of insulin secretion from isolated pancreatic islets in response to glucose and other secretagogues (like a GLP-1R agonist) in a controlled in vitro environment.

Principle: Islets are placed in a chamber and continuously supplied with a buffer solution ("perifused"). The composition of this buffer can be changed to introduce stimuli, and the outflow ("effluent") is collected in fractions over time to measure the secreted insulin, revealing the kinetics of the response.

Detailed Methodology:

-

Islet Isolation: Euthanize a mouse and expose the pancreas. Cannulate the common bile duct and distend the pancreas by injecting a collagenase solution. Digest the pancreas at 37°C. Purify the islets from the digested tissue using a density gradient (e.g., Ficoll-Paque). Handpick the islets under a microscope to ensure purity.

-

Islet Culture: Culture the isolated islets overnight in a suitable medium (e.g., RPMI 1640) to allow them to recover from the isolation procedure.

-

Perifusion System Setup: Prepare Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM). Prepare solutions containing the GLP-1R agonist and other controls (e.g., KCl for depolarization). Prime the perifusion system, which consists of a peristaltic pump, tubing, islet chambers maintained at 37°C, and a fraction collector.

-

Islet Loading and Equilibration: Load a batch of 100-200 size-matched islets into each chamber. Perifuse the islets with low-glucose KRBH for 30-60 minutes to establish a stable, basal insulin secretion rate.

-

Stimulation Protocol: Switch the perifusion buffer according to a predefined sequence to stimulate the islets. A typical sequence might be:

-

10 min Low Glucose (Basal)

-

20 min High Glucose (First-phase GSIS)

-

15 min Low Glucose (Return to Basal)

-

20 min High Glucose + GLP-1R Agonist (Potentiation of GSIS)

-

10 min High Glucose + KCl (Viability/Depolarization Control)

-

-

Fraction Collection: Collect the effluent at regular intervals (e.g., every 1-3 minutes) into a 96-well plate.

-

Data Analysis: Measure the insulin concentration in each fraction using an ELISA. Plot insulin secretion rate versus time to visualize the biphasic secretion profile. Calculate metrics such as basal secretion, first- and second-phase GSIS, and the potentiation factor of the GLP-1R agonist.

References

The Role of GLP-1R Agonist 7 in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity, primarily due to their profound effects on glycemic control and appetite regulation. This technical guide provides an in-depth examination of a representative GLP-1R agonist, designated here as GLP-1R Agonist 7, and its role in modulating appetite. We will explore the intricate signaling pathways activated by this agonist, present key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for investigating its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting metabolic disorders.

Introduction to GLP-1 and Appetite Control

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by L-cells of the intestine in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release. Beyond its effects on the pancreas, GLP-1 is a key regulator of appetite and food intake. Its actions are mediated through the GLP-1 receptor (GLP-1R), a G-protein coupled receptor widely expressed in the pancreas, gastrointestinal tract, and central nervous system.

Activation of GLP-1R in the brain, particularly in the hypothalamus and brainstem, is critical for its effects on satiety.[1] GLP-1R agonists mimic the action of endogenous GLP-1, but are engineered to have a longer half-life, making them effective therapeutic agents. These agonists reduce food intake and promote weight loss through several mechanisms, including:

-

Enhanced Satiety: Direct action on hypothalamic neurons involved in appetite regulation.

-

Delayed Gastric Emptying: Slowing the passage of food from the stomach to the small intestine, which prolongs the feeling of fullness.[1]

-

Reduced Food Reward: Modulating the mesolimbic dopamine system, which is involved in the rewarding aspects of food.

Quantitative Efficacy of GLP-1R Agonists

The efficacy of GLP-1R agonists in reducing body weight and caloric intake has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from studies on well-established GLP-1R agonists, which are representative of the expected effects of this compound.

Table 1: Clinical Trial Data on Weight Loss with GLP-1R Agonists

| GLP-1R Agonist | Dosage | Trial Duration | Population | Mean Weight Loss (%) vs. Placebo | Reference |

| Semaglutide | 2.4 mg once weekly | 68 weeks | Obese adults | -12.4% | [2] |

| Liraglutide | 3.0 mg once daily | 56 weeks | Obese adults | -5.4% | [3] |

| Tirzepatide (dual GIP/GLP-1R agonist) | 15 mg once weekly | 72 weeks | Obese adults | -17.8% | [4] |

Table 2: Clinical Trial Data on Caloric Intake Reduction with GLP-1R Agonists

| GLP-1R Agonist | Dosage | Study Duration | Method of Assessment | Reduction in Caloric Intake vs. Placebo | Reference |

| Semaglutide | 1.0 mg once weekly | 12 weeks | Ad libitum meal | -24% | |

| Liraglutide | 1.8 mg once daily | 14 weeks | 24-hour food recall | -294 kcal/day | |

| Oral Semaglutide | 14 mg once daily | 12 weeks | Ad libitum meal | -38.9% |

Signaling Pathways in Appetite Regulation

This compound exerts its effects on appetite through the activation of specific intracellular signaling cascades upon binding to the GLP-1R in neurons of the central nervous system. The primary pathway involves the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to modulate neuronal activity and gene expression, ultimately leading to a sensation of satiety.

Figure 1. Simplified GLP-1R signaling pathway in a hypothalamic neuron.

Experimental Protocols

To investigate the mechanisms of action of this compound, a series of preclinical and clinical experiments are necessary. Below are detailed methodologies for key assays.

Preclinical Evaluation of Food Intake in Rodent Models

This protocol outlines a typical experiment to assess the anorectic effects of this compound in mice or rats.

Figure 2. Experimental workflow for a preclinical food intake study.

Detailed Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Housing and Acclimation: House mice individually in metabolic cages for at least 3 days to acclimate. Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Baseline Measurements: Record daily food intake and body weight for 3 days prior to the experiment to establish a baseline.

-

Treatment Groups: Randomly assign mice to treatment groups (n=8-10 per group), including a vehicle control (e.g., saline) and multiple doses of this compound.

-

Administration: Administer the assigned treatment via subcutaneous injection at the onset of the dark cycle.

-

Data Collection: Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-injection. Record body weight at 24 hours.

-

Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

Gastric Emptying Assay

The effect of this compound on gastric emptying can be assessed using the acetaminophen absorption test in human subjects.

Protocol:

-

Subjects: Healthy adult volunteers.

-

Procedure:

-

Subjects fast overnight.

-

Administer a single dose of this compound or placebo.

-

After a specified time, subjects consume a standardized meal (e.g., yogurt) containing a known amount of acetaminophen.

-

Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) after the meal.

-

-

Analysis:

-

Measure plasma acetaminophen concentrations using a validated assay.

-

Calculate pharmacokinetic parameters, including Cmax (maximum concentration) and Tmax (time to maximum concentration). A decrease in Cmax and an increase in Tmax indicate delayed gastric emptying.

-

In Vivo Electrophysiology

To directly assess the effects of this compound on neuronal activity, in vivo electrophysiological recordings can be performed in anesthetized rodents.

Protocol:

-

Animal Preparation: Anesthetize a rat or mouse and place it in a stereotaxic frame.

-

Electrode Placement: Lower a recording microelectrode into a brain region of interest known to express GLP-1R, such as the arcuate nucleus of the hypothalamus.

-

Baseline Recording: Record the spontaneous firing rate of individual neurons.

-

Drug Administration: Administer this compound systemically (e.g., via intravenous infusion) or locally through a microinjection cannula.

-

Post-Administration Recording: Continue to record the neuronal firing rate to determine the effect of the agonist. An increase or decrease in firing rate provides direct evidence of the agonist's action on these neurons.

Conclusion and Future Directions

This compound, as a representative of its class, demonstrates significant potential in the regulation of appetite and induction of weight loss. Its mechanisms of action, centered on central nervous system signaling and modulation of gastrointestinal function, are well-supported by a growing body of evidence. The quantitative data from clinical trials underscore the therapeutic efficacy of this class of drugs.

Future research should continue to explore the nuances of GLP-1R signaling in different neuronal populations and the long-term effects of these agonists on energy homeostasis. Furthermore, the development of novel GLP-1R agonists with improved efficacy and side-effect profiles remains a key objective in the field of metabolic drug discovery. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of next-generation therapeutics for obesity and related disorders.

References

- 1. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. GLP-1 receptor agonists for weight reduction in people living with obesity but without diabetes: a living benefit–harm modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Investigating nutrient intake during use of glucagon-like peptide-1 receptor agonist: a cross-sectional study [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GLP-1R Agonist 7 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents crucial in the management of type 2 diabetes and obesity.[1][2][3] These molecules mimic the action of endogenous GLP-1, a hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1] The development and preclinical evaluation of novel GLP-1R agonists, herein referred to as GLP-1R agonist 7, necessitate standardized in vivo protocols in mouse models to assess their efficacy and mechanism of action. These application notes provide detailed methodologies for the in vivo administration of this compound, along with data presentation guidelines and visualization of key biological pathways and experimental workflows.

Data Presentation: Efficacy of GLP-1R Agonists in Mouse Models

The following tables summarize representative quantitative data from studies evaluating various GLP-1R agonists in different mouse models. This data serves as a benchmark for expected outcomes when testing a novel agonist like this compound.

Table 1: Effects of GLP-1R Agonists on Body Weight in Diet-Induced Obese (DIO) Mice

| Compound | Dose and Regimen | Duration | Mouse Model | Body Weight Change (%) | Reference |

| Semaglutide | 10 nmol/kg, s.c., once daily | 4 weeks | C57BL/6J DIO | ~ -7% | [4] |

| Tirzepatide (GLP-1R/GIPR co-agonist) | 10 nmol/kg, s.c., once daily | 4 weeks | C57BL/6J DIO | ~ -30% | |

| GLP-1 Reference | 5 nmol/kg, s.c., daily | 4-5 weeks | DIO mice | -10% to -17% | |

| NN1177 (GLP-1/Glucagon co-agonist) | 3-5 nmol/kg, s.c., daily | 4-5 weeks | DIO mice | -22% to -33% |

Table 2: Effects of GLP-1R Agonists on Glucose Homeostasis

| Compound | Mouse Model | Key Parameter | Outcome | Reference |

| Liraglutide | STZ-induced | Blood Glucose | No significant change vs. diabetic control | |

| GLP-1R Agonist 12 | db/db | Blood Glucose | Significant decrease vs. control | |

| Semaglutide | DIO mice | Glucose Tolerance | Improved | |

| Tirzepatide | DIO mice | Glucose Tolerance | Markedly improved | |

| Viking Dual Agonists | DIO mice | Blood Glucose | Up to 23% reduction vs. vehicle |

Table 3: Effects of GLP-1R Agonists on Plasma Insulin Levels

| Compound | Mouse Model | Dose and Regimen | Duration | Effect on Plasma Insulin | Reference |

| GLP-1R Agonist 12 | db/db | 1.5, 3, and 6 nmol/kg, s.c., every other day | 14 and 29 days | Significant increase vs. control | |

| Liraglutide | HFD + STZ | Not specified | 4 weeks | Decrease in plasma insulin | |

| Viking Dual Agonists | DIO mice | Not specified | Not specified | Up to 57% reduction vs. vehicle |

Experimental Protocols

Animal Models

The choice of mouse model is critical and depends on the specific research question.

-

Diet-Induced Obese (DIO) Mice:

-

Strain: C57BL/6J.

-

Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 10-14 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

-

Genetic Models of Diabetes and Obesity:

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are typically used for experiments starting at 8-10 weeks of age.

-

-

Chemically-Induced Diabetes Models:

-

Streptozotocin (STZ)-Induced Type 1 Diabetes Model:

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Procedure: Administer a freshly prepared solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5) via intraperitoneal (i.p.) injection. A single high dose of 150 mg/kg body weight can be used to induce rapid hyperglycemia.

-

-

In Vivo Administration of this compound

-

Route of Administration: Subcutaneous (s.c.) injection is the most common route for peptide-based GLP-1R agonists to ensure sustained release. Intraperitoneal (i.p.) injections are also used.

-

Vehicle: The agonist should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution.

-

Dosing:

-

The optimal dose of this compound will need to be determined in dose-response studies.

-

Based on published data for other agonists, a starting dose range could be between 1 to 10 nmol/kg body weight.

-

The dosing frequency can range from twice daily to once daily or every other day, depending on the pharmacokinetic profile of the agonist.